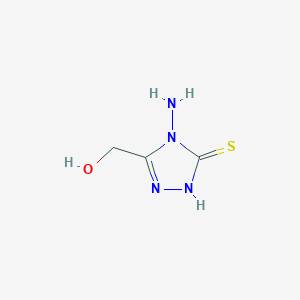

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a mercapto group, and a hydroxymethyl group attached to the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with formaldehyde and formic acid, followed by the reduction of the resulting intermediate to yield the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is in the development of antimicrobial agents. Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a study synthesized several derivatives that showed promising activity against various bacterial strains and fungi, indicating their potential as new antimicrobial agents .

| Compound | Target Organism | Activity |

|---|---|---|

| Compound A | E. coli | MIC = 16 µg/mL |

| Compound B | S. aureus | MIC = 32 µg/mL |

| Compound C | C. albicans | MIC = 64 µg/mL |

Mechanism of Action

The mechanism by which these triazole derivatives exert their antimicrobial effects often involves the inhibition of specific enzymes critical for microbial survival. For example, the inhibition of fungal cytochrome P450 enzymes is a well-documented action for triazole compounds .

Antioxidant Properties

Recent studies have shown that this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative damage in biological systems .

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µg/mL |

| ABTS Assay | IC50 = 30 µg/mL |

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its effectiveness against plant pathogens can help in managing crop diseases while reducing reliance on traditional chemical fungicides .

Case Study: Efficacy Against Fungal Pathogens

In trials conducted on crops affected by fungal infections, formulations containing this compound demonstrated significant reductions in disease severity compared to untreated controls.

| Pathogen | Treatment | Disease Severity Reduction |

|---|---|---|

| Fusarium spp. | Triazole formulation | 75% |

| Alternaria spp. | Triazole formulation | 60% |

Material Science

Corrosion Inhibitors

Triazole derivatives have been studied for their potential as corrosion inhibitors in metal protection applications. The presence of sulfur and nitrogen atoms in the structure enhances their ability to form protective films on metal surfaces .

Performance Evaluation

A comparative study evaluated the corrosion inhibition efficiency of this compound on mild steel in acidic environments:

| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) |

|---|---|

| 0 (Control) | 1.2 |

| 10 | 0.5 |

| 20 | 0.2 |

Wirkmechanismus

The mechanism of action of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-amino-5-mercapto-4H-1,2,4-triazole): Lacks the hydroxymethyl group but shares similar chemical properties.

(4-amino-5-hydroxy-4H-1,2,4-triazole): Contains a hydroxyl group instead of a mercapto group.

(4-amino-5-methyl-4H-1,2,4-triazole): Features a methyl group in place of the mercapto group.

Uniqueness

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and mercapto groups, along with the hydroxymethyl group, allows for diverse chemical modifications and applications.

Biologische Aktivität

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is a compound belonging to the class of triazoles, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a triazole ring with amino and mercapto functional groups, contributing to its reactivity and biological interactions. The molecular formula is C5H8N4OS, indicating the presence of sulfur and nitrogen heteroatoms that enhance its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.125 mg/dm³ . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. In a study evaluating antiproliferative effects against colorectal cancer cell lines, it showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics . The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Functional Groups : The mercapto group can form disulfide bonds with cellular proteins, altering their function.

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cellular metabolism in pathogens.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Pseudomonas aeruginosa. Results showed that the compound had an MIC of 0.125 mg/dm³, significantly lower than many conventional antibiotics .

Study 2: Anticancer Potential

In vitro studies on colorectal cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-amino-5-thioltriazole) | Amino and thiol groups | Antimicrobial |

| (5-Mercapto-1H-tetrazole) | Tetrazole ring | Anti-inflammatory |

| (4-amino-5-hydroxytriazole) | Hydroxyl group | Anticancer |

The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to structurally similar compounds.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound. Future studies will focus on:

- In vivo Efficacy : Assessing the compound's effectiveness in animal models.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

- Synthesis of Derivatives : Developing derivatives that may enhance bioavailability and reduce toxicity.

Eigenschaften

IUPAC Name |

4-amino-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4OS/c4-7-2(1-8)5-6-3(7)9/h8H,1,4H2,(H,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDOJJSTMSPMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=S)N1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.